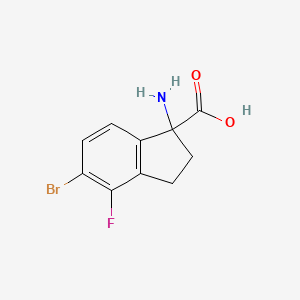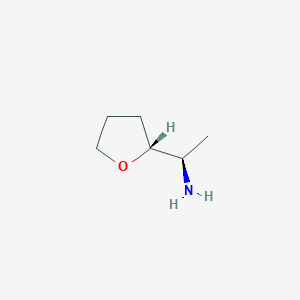
(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine is a chiral amine compound characterized by the presence of a tetrahydrofuran ring and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral auxiliaries in the synthesis process to control the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-((S)-tetrahydrofuran-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved may include binding to active sites on enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(®-tetrahydrofuran-2-yl)ethanamine
- (S)-1-(®-tetrahydrofuran-2-yl)ethanamine
- ®-1-((S)-tetrahydrofuran-2-yl)ethanamine
Uniqueness
(S)-1-((S)-tetrahydrofuran-2-yl)ethanamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(1R)-1-[(2R)-oxolan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO/c1-5(7)6-3-2-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
WRDLTPMUGXTIAM-PHDIDXHHSA-N |
SMILES isomérico |
C[C@H]([C@H]1CCCO1)N |
SMILES canónico |
CC(C1CCCO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
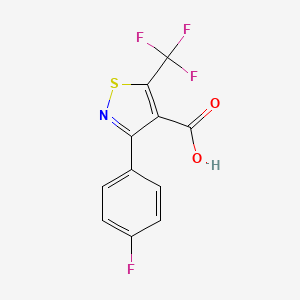
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate](/img/structure/B13054220.png)

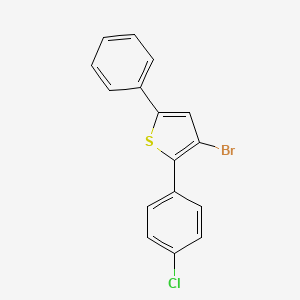

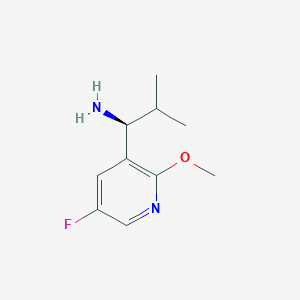
![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
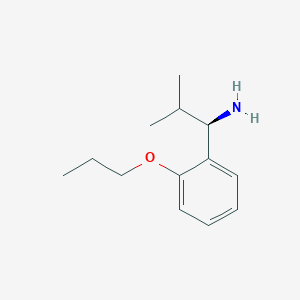
![3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine](/img/structure/B13054294.png)
